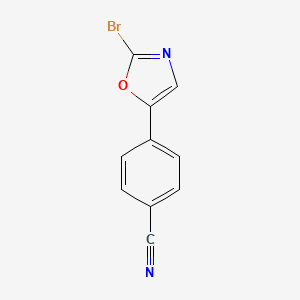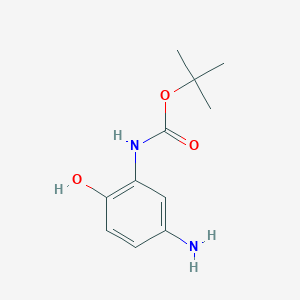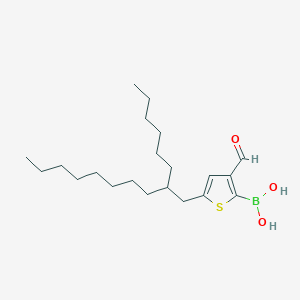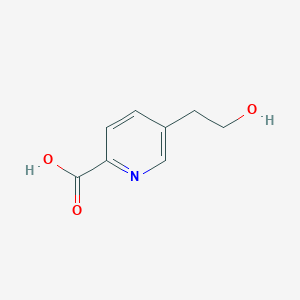
5-(2-Hydroxyethyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound features a carboxylic acid group (COOH) attached to the 2-position of the pyridine ring.
- It is an isomer of nicotinic acid (vitamin B3) and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .
5-(Hydroxymethyl)picolinic acid: is an organic compound with the chemical formula . It belongs to the class of pyridine derivatives.
Preparation Methods
Synthetic Routes: The synthesis of 5-(Hydroxymethyl)picolinic acid can be achieved through various methods. One common approach involves the reaction of picolinic acid with formaldehyde (methanal) under specific conditions.
Reaction Conditions: The reaction typically occurs in the presence of a base, such as sodium hydroxide (NaOH), and at elevated temperatures.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
Chemical Reactions Analysis
Reactivity: 5-(Hydroxymethyl)picolinic acid can participate in several chemical reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Neuroprotective Effects: 5-(Hydroxymethyl)picolinic acid has been implicated in neuroprotection, although the exact mechanisms remain unclear.
Immunological Effects: It may play a role in immune responses.
Anti-Proliferative Properties: Some studies suggest it could inhibit cell proliferation.
Other Applications:
Mechanism of Action
- The precise mechanism by which 5-(Hydroxymethyl)picolinic acid exerts its effects is not fully elucidated.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: Nicotinic acid (vitamin B) and isonicotinic acid are structurally related compounds.
Uniqueness: 5-(Hydroxymethyl)picolinic acid’s unique position of the carboxylic acid group distinguishes it from these isomers.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c10-4-3-6-1-2-7(8(11)12)9-5-6/h1-2,5,10H,3-4H2,(H,11,12) |
InChI Key |
MNXZDYWRLRTGRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B12951714.png)
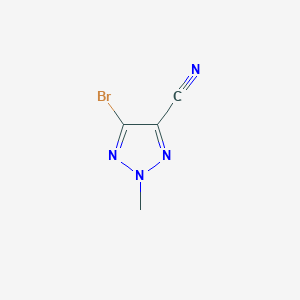
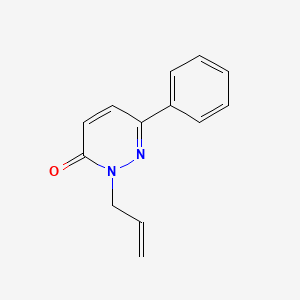

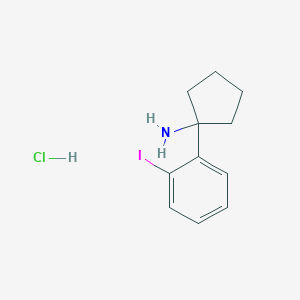
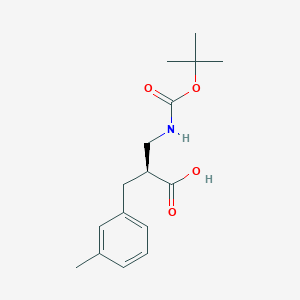
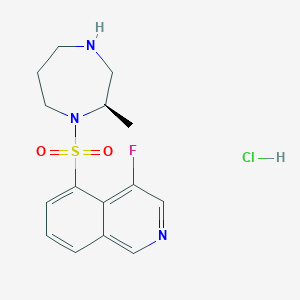
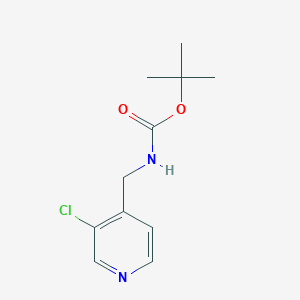
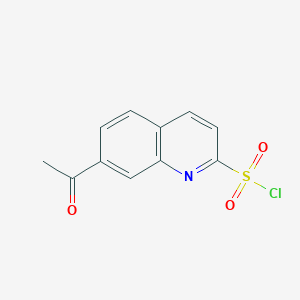
![3,6-Diazabicyclo[3.2.0]heptan-7-one](/img/structure/B12951750.png)
